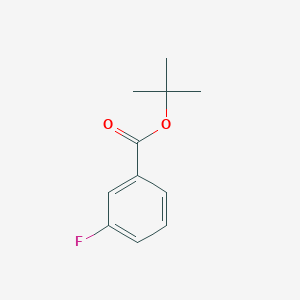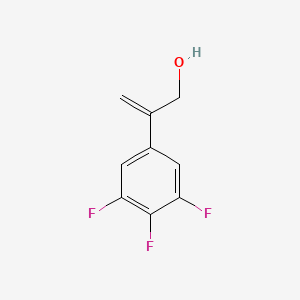
Tert-butyl 3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-fluorobenzoate is an organic compound with the molecular formula C11H13FO2 It is a fluorinated ester, which means it contains a fluorine atom attached to a benzene ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This novel protocol allows for the oxidation of the Csp3–H bond, cleavage of the C–CN bond, and formation of the C–O bond in one pot .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yields and purity of the product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3-fluorobenzoic acid and tert-butyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters to alcohols.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield methoxy-substituted benzoates.
Hydrolysis: The major products are 3-fluorobenzoic acid and tert-butyl alcohol.
Reduction: The major product is 3-fluorobenzyl alcohol.
Scientific Research Applications
Tert-butyl 3-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and fluorinated compounds.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of tert-butyl 3-fluorobenzoate depends on the specific application and the target molecule. In general, the ester group can undergo hydrolysis to release the active 3-fluorobenzoic acid, which can then interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-fluorobenzoate: Similar in structure but with the fluorine atom at the para position.
Tert-butyl 3-chlorobenzoate: Contains a chlorine atom instead of fluorine.
Tert-butyl 3-bromobenzoate: Contains a bromine atom instead of fluorine.
Uniqueness
Tert-butyl 3-fluorobenzoate is unique due to the presence of the fluorine atom at the meta position, which can influence its reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.
Properties
CAS No. |
831-34-5 |
|---|---|
Molecular Formula |
C11H13FO2 |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
tert-butyl 3-fluorobenzoate |
InChI |
InChI=1S/C11H13FO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 |
InChI Key |
ITVGDXUNRAYTFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Azadispiro[3.0.5^{5}.2^{4}]dodecanehydrochloride](/img/structure/B13473200.png)


![[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B13473214.png)



![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)
![1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13473236.png)



